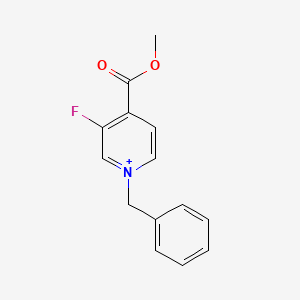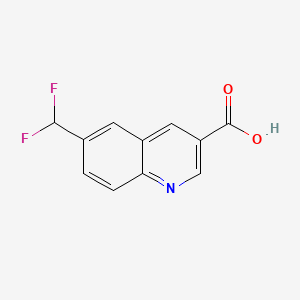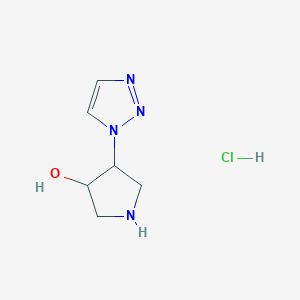
1-benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium is a chemical compound with the molecular formula C14H13FNO2+ It is known for its unique structure, which includes a benzyl group, a fluorine atom, and a methoxycarbonyl group attached to a pyridinium ring
Preparation Methods
The synthesis of 1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium typically involves several steps. One common synthetic route includes the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a series of reactions involving the appropriate starting materials, such as pyridine derivatives.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of the Benzyl Group: Benzylation is often carried out using benzyl halides in the presence of a base.
Methoxycarbonylation: The methoxycarbonyl group can be introduced using reagents like methyl chloroformate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the methoxycarbonyl group is replaced by other nucleophiles.
Hydrolysis: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the methoxycarbonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
1-Benzyl-3-Fluoro-4-(methoxycarbonyl)pyridin-1-ium can be compared with similar compounds such as:
1-Benzyl-3-Chloro-4-(methoxycarbonyl)pyridin-1-ium: Similar structure but with a chlorine atom instead of fluorine.
1-Benzyl-3-Fluoro-4-(carboxyl)pyridin-1-ium: Similar structure but with a carboxyl group instead of a methoxycarbonyl group.
1-Benzyl-3-Fluoro-4-(hydroxyl)pyridin-1-ium: Similar structure but with a hydroxyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13FNO2+ |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 1-benzyl-3-fluoropyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C14H13FNO2/c1-18-14(17)12-7-8-16(10-13(12)15)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3/q+1 |
InChI Key |
CQXQTXQNZYYKBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=[N+](C=C1)CC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide](/img/structure/B12502152.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502158.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B12502177.png)
![1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502180.png)


![Ethyl 3-{[(2-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502201.png)
![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12502206.png)
![Methyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502207.png)

![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12502222.png)
![N-[4-(methylsulfanyl)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12502228.png)

